N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 485.56 g/mol. This compound is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The compound's structure features a combination of a benzofuro[3,2-d]pyrimidine core linked to an ethoxyphenyl group and a sulfanyl acetamide moiety, making it a subject of interest for further pharmacological studies. The purity of commercially available samples is typically around 95%.
The synthesis of N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide generally involves multi-step organic reactions. While specific synthetic pathways may vary, they typically include:
The synthesis may require specific reagents like bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts to facilitate the reactions. Reaction conditions such as temperature and time are critical to ensure high yields and purity of the final product.
The molecular structure of N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be represented using various chemical notation systems:
InChI=1S/C27H23N3O4S/c1-17-10-12-19(13-11-17)28-23(31)16-35-27-29-24-21-8-3-4-9-22(21)34-25(24)26(32)30(27)15-18-6-5-7-20(14-18)33-2/h3-14H,15-16H2,1-2H3,(H,28,31)
This notation provides a unique identifier for the compound's structure.
N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can participate in various chemical reactions typical for amides and sulfides:
These reactions can be facilitated by adjusting pH levels, temperature, and using appropriate catalysts or reagents to direct the reaction pathway.
The mechanism of action for N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets:
Data from preliminary studies suggest that its structural components contribute to its biological activity through both direct interactions with target proteins and indirect effects on cellular processes.
N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits several notable physical properties:
The compound's chemical properties include:
Relevant data regarding these properties can guide researchers in handling and utilizing this compound effectively in laboratory settings.
N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has promising applications in scientific research:
The ongoing exploration of this compound's properties and mechanisms may yield significant advancements in therapeutic strategies against various diseases.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: